2-Chloro-6-fluoro-4-methylaniline CAS 1260812-48-3 properties
2-Chloro-6-fluoro-4-methylaniline CAS 1260812-48-3 properties
CAS: 1260812-48-3 Formula: C₇H₇ClFN Molecular Weight: 159.59 g/mol [1][2]
Executive Summary
2-Chloro-6-fluoro-4-methylaniline is a specialized trisubstituted aromatic amine serving as a high-value scaffold in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its specific 2,6-dihalo substitution pattern , this compound offers a unique combination of steric bulk and electronic modulation.[1] The 2-chloro-6-fluoro motif creates significant torsional strain when coupled to amides or ureas, forcing the aromatic ring into an orthogonal conformation relative to the carbonyl plane.[1] This "molecular twist" is a critical design element for enhancing potency and selectivity in kinase inhibitors and voltage-gated ion channel blockers.[1] Furthermore, the 2,6-disubstitution sterically hinders metabolic N-acetylation, potentially improving the pharmacokinetic half-life of derived drugs.[1]
Chemical Identity & Physical Properties[1][3]
This compound is characterized by a p-toluidine core flanked by mixed halogens (chlorine and fluorine) at the ortho positions relative to the amine.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-Chloro-6-fluoro-4-methylaniline | |
| CAS Number | 1260812-48-3 | |
| SMILES | Cc1cc(F)c(N)c(Cl)c1 | |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 Da | |
| Appearance | Off-white to pale brown solid or viscous oil | Low melting point expected due to symmetry breaking.[1][3] |
| Boiling Point (Pred.) | 230–235 °C | Extrapolated from 2-chloro-6-methylaniline.[1] |
| pKa (Conj. Acid) | ~2.5–3.0 | Reduced basicity due to electron-withdrawing F/Cl.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility.[1] |
Synthetic Methodologies
The synthesis of CAS 1260812-48-3 requires precise regiocontrol to install the halogen atoms at the 2 and 6 positions while preserving the 4-methyl group.[1]
Route A: Reduction of Nitro Precursor (Primary Industrial Route)
This method is preferred for scale-up due to high regioselectivity.[1] It begins with the nitration of a halotoluene followed by reduction.[1]
Precursor: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.[1]
Protocol (Iron-Mediated Reduction):
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Setup: Charge a 3-neck flask with 1-chloro-3-fluoro-5-methyl-2-nitrobenzene (1.0 eq) in Ethanol/Water (4:1 v/v).
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Activation: Add Iron powder (Fe, 3.5 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
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Reaction: Heat to reflux (80 °C) with vigorous mechanical stirring. The reaction is typically complete within 2–4 hours.[1]
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Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.
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Extraction: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.[1]
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Purification: Flash column chromatography (Hexanes/EtOAc) yields the aniline.[1]
Scientific Rationale:
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Fe/NH₄Cl: Chosen over catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation .[1] Aryl chlorides and fluorides can be labile under catalytic hydrogenation conditions, especially the C-Cl bond.[1] Iron reduction is chemoselective for the nitro group.[1]
Route B: Electrophilic Halogenation (Laboratory Scale)
Starting from 2-Fluoro-4-methylaniline , a chlorination step is performed.[1]
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Substrate: 2-Fluoro-4-methylaniline.
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Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.
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Mechanism: The amino group strongly activates the ortho and para positions.[1] Since para is blocked by the methyl group and one ortho is blocked by fluorine, chlorination is directed to the remaining ortho position (C6).[1]
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Risk: Over-chlorination or oxidation of the amine is possible; temperature control (0–25 °C) is critical.[1]
Visualization: Synthetic Workflow
Figure 1: Directed electrophilic chlorination pathway for the synthesis of CAS 1260812-48-3.
Structural Applications in Drug Design[1]
The core value of 2-Chloro-6-fluoro-4-methylaniline lies in its ability to dictate molecular conformation and improve metabolic stability.[1]
The "Orthogonal Twist" Effect
In many kinase inhibitors (e.g., Dasatinib analogs), the aniline nitrogen forms a hydrogen bond with the kinase hinge region.[1] When this aniline is coupled to an amide or urea, the steric clash between the 2,6-dihalo substituents and the carbonyl oxygen forces the phenyl ring to rotate out of plane (approx. 70–90°).[1]
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2-Chloro vs. 2-Fluoro: The asymmetry (Cl is larger than F) creates a specific "face" for the molecule, allowing for chiral recognition in the protein binding pocket even if the molecule itself is achiral (atropisomerism potential).[1]
Metabolic Blocking
The primary metabolic pathway for anilines is N-acetylation (by NAT1/NAT2 enzymes) or oxidation.[1]
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Mechanism: The 2,6-substituents create a "steric shield" around the nitrogen, significantly retarding the approach of acetyl-CoA in the NAT active site.[1] This prolongs the in vivo half-life of the drug.[1]
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric advantages of the scaffold.[1]
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
| Blood Toxicity | -- | Potential for Methemoglobinemia . |
Specific Handling Protocols:
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Methemoglobinemia Risk: Like many anilines, this compound can oxidize hemoglobin to methemoglobin.[1] Work in a fume hood. If cyanosis (blue skin/lips) occurs, seek immediate medical attention (Methylene blue is the standard antidote).[1]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Anilines are prone to oxidation (darkening) upon air exposure.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 87-63-8 (Analog: 2-Chloro-6-methylaniline).[1] Retrieved from [Link][1]
